tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a tert-butyl group, an isopropyl group, and a 4-oxopyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, and the conditions may vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby affecting its activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate include:
- tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate
- tert-Butyl (2R)-2-ethyl-4-oxopyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both tert-butyl and isopropyl groups. These structural features confer unique reactivity and stability, making it a valuable compound in various chemical and biological applications .
Biological Activity
tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butyl group and an isopropyl group attached to a pyrrolidine ring, make it a valuable compound for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C12H21NO3
- Molecular Weight : 225.30 g/mol
- CAS Number : 1217633-41-4
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can function as an inhibitor or modulator by binding to the active sites of these targets, influencing their activity. Key pathways include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by competing with substrates or altering the enzyme's conformation.
- Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways.
Applications in Research
This compound has several applications in scientific research:
- Organic Synthesis : Used as a building block for synthesizing more complex organic molecules.
- Biochemical Assays : Serves as a probe in studying enzyme mechanisms and interactions.
- Pharmaceutical Development : Its stability and reactivity make it suitable for producing pharmaceuticals and fine chemicals.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Study 1: Enzyme Interaction
A study examined the interaction of pyrrolidine derivatives with various enzymes, highlighting that compounds with similar structures could exhibit significant inhibition of enzyme activity through competitive binding mechanisms. The findings suggest that this compound may similarly affect enzyme kinetics, warranting further exploration into its inhibitory potential .
Study 2: Pharmacological Applications
Research focused on the pharmacological applications of pyrrolidine derivatives indicated that these compounds could modulate receptor activities involved in critical signaling pathways. The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that this compound might possess unique pharmacological properties due to its specific stereochemistry .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate | C12H21NO3 | Different stereochemistry affecting biological properties |
Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate | C13H20N2O3 | Contains a cyano group, altering reactivity |
N-Boc-(S)-proline | C10H17NO3 | Common amino acid derivative with similar reactivity |
This table illustrates how variations in structure can lead to differing biological activities, indicating the potential for targeted modifications to enhance efficacy.
Properties
IUPAC Name |
tert-butyl (2R)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZQBWOKRKDZQZ-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.